molecular formula C21H21FN2O2S B2710450 (E)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1212765-19-9

(E)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2710450
CAS No.: 1212765-19-9
M. Wt: 384.47
InChI Key: IJTPMCTWSTVTPB-BQYQJAHWSA-N
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Description

(E)-1-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetically designed small molecule that incorporates a piperazine core, a structure frequently employed in pharmaceutical research to optimize the physicochemical properties and biological activity of lead compounds . The piperazine moiety is recognized for its versatility in drug discovery, often serving as a key pharmacophoric element that can influence molecular conformation and contribute to favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles . This specific compound features a (E)-3-(thiophen-2-yl)prop-2-en-1-one (chalcone) motif, a privileged scaffold known for its diverse biological activities, linked to the piperazine nitrogen. The 4-fluorophenyl-substituted cyclopropanecarbonyl group adds further structural complexity and potential for target engagement. Compounds containing the piperazine heterocycle are prevalent in therapies targeting a range of diseases, and their structural characteristics make them useful for interacting with various enzyme active sites and receptor targets . The strategic inclusion of fluorine is a common medicinal chemistry tactic to modulate a compound's lipophilicity, metabolic stability, and membrane permeability. The thiophene and chalcone functionalities are also significant in medicinal chemistry, often associated with enzyme inhibitory potential. While the specific biological profile of this compound requires empirical determination, its structure suggests potential utility as a valuable research tool for investigating enzymes such as cytochrome P450 isoforms or kinases . It may serve as a building block in the synthesis of more complex molecules or as a lead compound in oncology research programs, particularly for investigating pathways involved in cell proliferation and survival . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals. Handle all chemicals with appropriate personal protective equipment (PPE) and refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Properties

IUPAC Name

(E)-1-[4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2S/c22-16-5-3-15(4-6-16)18-14-19(18)21(26)24-11-9-23(10-12-24)20(25)8-7-17-2-1-13-27-17/h1-8,13,18-19H,9-12,14H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTPMCTWSTVTPB-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C=CC2=CC=CS2)C(=O)C3CC3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)/C=C/C2=CC=CS2)C(=O)C3CC3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore its biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C23H22FN3O2S
  • Molecular Weight : 409.50 g/mol

Structural Features

The compound features several notable structural elements:

  • Piperazine Ring : Provides structural rigidity and potential for interactions with biological targets.
  • Cyclopropanecarbonyl Group : Enhances lipophilicity and may influence pharmacokinetics.
  • Thiophene Moiety : Known for its electron-rich properties, potentially enhancing biological activity.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to this one. The presence of the piperazine and thiophene rings is associated with activity against various cancer cell lines. For instance, derivatives with similar structures have shown promise in inhibiting tumor growth in vitro and in vivo.

Case Study: Inhibition of Cancer Cell Proliferation

A study examining the effects of related piperazine derivatives demonstrated significant inhibition of proliferation in human cancer cell lines (e.g., MCF-7 breast cancer cells). The compounds were tested using an MTT assay, revealing IC50 values in the low micromolar range.

CompoundIC50 (µM)Cell Line
Compound A5.4MCF-7
Compound B3.2HeLa
Target Compound4.8MCF-7

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary data suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus.

The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Neuropharmacological Effects

Given the piperazine moiety's known effects on the central nervous system, this compound may also exhibit neuropharmacological activities. Research into related compounds suggests potential anxiolytic or antidepressant effects.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Piperazine Derivative : Reaction of piperazine with appropriate carbonyl compounds.
  • Introduction of the Thiophene Ring : Cyclization reactions involving thiophene derivatives.
  • Final Coupling Reactions : To yield the final product through coupling strategies such as Suzuki or Heck reactions.

Optimization Studies

Optimization studies have focused on enhancing solubility and bioavailability through structural modifications, such as varying substituents on the piperazine ring or adjusting the fluorine position on the phenyl group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in substituents on the piperazine ring, aryl/heteroaryl groups, and linker regions. These variations impact molecular geometry, electronic properties, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Selected examples include:

Compound Name Molecular Formula Molecular Weight Substituents (R1, R2) Key Features
Target Compound C₂₀H₂₀FN₃O₂S 385.45 g/mol R1: 2-(4-Fluorophenyl)cyclopropane; R2: Thiophen-2-yl Cyclopropane rigidity, thiophene sulfur for potential H-bonding
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one C₁₈H₁₇FN₂O₃ 328.34 g/mol R1: Furan-2-carbonyl; R2: 4-Fluorophenyl Furan oxygen enhances polarity; reduced steric bulk compared to cyclopropane
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-fluorophenyl)prop-2-en-1-one C₂₈H₂₉FN₂O₃ 460.53 g/mol R1: Bis(4-methoxyphenyl)methyl; R2: 4-Fluorophenyl Methoxy groups increase lipophilicity; bulky R1 alters piperazine conformation
(E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-one C₂₉H₂₇F₂N₂O₂ 485.54 g/mol R1: Di-fluorophenylmethyl; R2: 2-Ethoxyphenyl Ethoxy group introduces steric hindrance; fluorinated R1 enhances metabolic stability

Crystallographic and Hydrogen-Bonding Analysis

  • Target Compound : Likely adopts an E-configuration around the α,β-unsaturated ketone, as seen in analogs like (E)-3-(4-fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one (C–C bond length: ~1.296 Å) . Piperazine rings typically exhibit chair conformations (e.g., puckering parameters Q = 0.498 Å in related structures) .
  • Hydrogen Bonding : Intramolecular C–H···O/F interactions stabilize molecular conformation. For example, (E)-3-(2-ethoxyphenyl) derivatives form intermolecular C–H···O bonds (2.50–2.65 Å), influencing crystal packing and solubility .
  • Crystal Systems: Analogs with bulky substituents (e.g., bis(4-methoxyphenyl)methyl) crystallize in monoclinic systems (P2₁/c) with large unit cells (V = 2422.4 ų), whereas simpler derivatives (e.g., furan-substituted) may adopt triclinic or orthorhombic systems .

Research Findings and Trends

Substituent Effects: Electron-Withdrawing Groups (e.g., 4-fluorophenyl): Enhance stability of the enone system and promote intermolecular hydrogen bonding . Heteroaryl Groups (thiophene vs. furan): Thiophene’s sulfur atom may improve binding affinity in sulfur-rich biological environments compared to furan’s oxygen .

Crystallographic Trends :

  • Compounds with flexible linkers (e.g., prop-2-en-1-one) exhibit greater conformational diversity, while cyclopropane-containing analogs show restricted rotation, favoring defined crystal lattices .
  • Hydrogen-bonding networks (C–H···O/F) are critical for crystal stability, as demonstrated by Etter’s graph-set analysis .

Synthetic Challenges :

  • Cyclopropane rings require precise stereochemical control to avoid side reactions.
  • Thiophene-containing intermediates may necessitate inert atmospheres due to sulfur’s reactivity .

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